DL-SERINE (3-13C)
Description
BenchChem offers high-quality DL-SERINE (3-13C) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-SERINE (3-13C) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Weight |
106.09 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for Dl Serine 3 13c
Precursor Selection and Chemical Synthesis Pathways
The synthesis of DL-Serine (3-13C) can be approached through several routes, each with its own set of advantages and considerations. The choice of precursor is a critical first step that dictates the subsequent synthetic strategy.
Derivation from Unlabeled DL-Serine Precursors
One common approach involves the modification of unlabeled DL-serine. This strategy is often favored for its cost-effectiveness and the ready availability of the starting material. The challenge lies in the selective introduction of the carbon-13 isotope at the desired C-3 position. This typically requires a series of protection and deprotection steps to isolate the hydroxyl group at the C-3 position for subsequent chemical modification and introduction of the 13C label.
Stereoselective Synthesis Approaches for Chiral Purity
Achieving high chiral purity is often a crucial requirement, particularly for biological studies where enantiomeric specificity is key. While this article focuses on DL-Serine, it's important to note that stereoselective syntheses are often employed to produce specific L- or D- enantiomers. These methods can involve the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of the reaction. For instance, stereoselective routes can be adapted to produce DL-Serine (3-13C) by utilizing racemic starting materials or by mixing the individually synthesized enantiomers. Research has explored the stereoselective synthesis of amino acids, including serine analogues, using methods like the nih.govnih.gov-Wittig sigmatropic rearrangement, where the chirality of a sugar molecule can induce the stereoselective formation of the amino acid moiety. unimib.it Other approaches have focused on the resolution of racemic mixtures, such as DL-serine, through the formation of diastereomeric salts. google.comgoogle.com
Enzymatic Synthesis Routes and Biocatalysis for 13C Incorporation
Enzymatic synthesis offers a powerful and highly specific alternative to traditional chemical methods. Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions, minimizing the need for protecting groups and reducing the generation of byproducts.
For the synthesis of labeled serine, enzymes such as serine hydroxymethyltransferase (SHMT) have been utilized. nih.gov This enzyme can catalyze the conversion of glycine (B1666218) to serine, and by using a 13C-labeled precursor for the one-carbon unit, the label can be incorporated into the C-3 position of serine. For example, L-[1,2-13C2, 15N]Serine has been prepared from [1,2-13C2, 15N]glycine using SHMT. nih.gov
Another enzymatic approach involves the use of β-tyrosinase from Erwinia herbicola, which can synthesize L-tyrosine from L-serine and phenol. acs.org While this is for tyrosine synthesis, it demonstrates the utility of enzymes in amino acid transformations, which can be adapted for labeled serine synthesis by using a labeled precursor. The use of whole-cell biocatalysts, such as bacteria, can also be a viable strategy for producing isotopically labeled amino acids. acs.org
Regioselective Isotopic Enrichment Techniques
The precise placement of the isotopic label is the hallmark of a successful synthesis of a compound like DL-Serine (3-13C). This requires sophisticated regioselective enrichment techniques.
Position-Specific Carbon-13 Introduction at the C-3 Position
In enzymatic syntheses, the regioselectivity is often inherent to the enzyme's mechanism. For example, when serine hydroxymethyltransferase is used, the one-carbon unit is specifically transferred to the α-carbon of glycine to form the β-carbon (C-3) of serine. nih.gov
Strategies for High Isotopic Purity and Enrichment
Achieving high isotopic purity, meaning that the vast majority of the synthesized molecules contain the 13C isotope at the desired position, is crucial for the reliability of subsequent analytical studies. The isotopic enrichment of the starting labeled precursor is a primary determinant of the final product's isotopic purity. Therefore, sourcing highly enriched 13C precursors is essential.
Purification techniques also play a vital role. Chromatographic methods, such as high-performance liquid chromatography (HPLC), are often employed to separate the desired labeled compound from any unlabeled or partially labeled byproducts. The purity and isotopic enrichment are typically verified using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net For instance, 13C-NMR can provide positional information of the label within the molecule. researchgate.net
| Synthetic Approach | Key Features | Relevant Precursors |
| Chemical Synthesis from Unlabeled DL-Serine | Cost-effective, readily available starting material. Requires multi-step protection/deprotection. | Unlabeled DL-Serine, ¹³C-labeled synthons (e.g., K¹³CN, H¹³CHO) |
| Stereoselective Synthesis | High chiral purity. Can be adapted for DL- or specific enantiomers. | Chiral building blocks, racemic precursors for resolution. |
| Enzymatic Synthesis | High regio- and stereoselectivity, mild reaction conditions. | Labeled glycine, ¹³C-labeled one-carbon donors. |
Scalability Considerations in DL-SERINE (3-13C) Production
The large-scale production of isotopically labeled compounds such as DL-SERINE (3-13C) is governed by a distinct set of challenges and considerations compared to laboratory-scale synthesis. The economic viability and technical feasibility of industrial production hinge on factors ranging from the cost of starting materials to the efficiency of the synthetic process and downstream purification. For DL-SERINE (3-13C), chemo-enzymatic methods represent a highly promising and scalable route, leveraging the specificity of enzymes to ensure high yields and correct isotopic placement, while chemical synthesis provides the necessary labeled precursors.
A prominent and scalable strategy for the synthesis of serine involves the enzymatic condensation of glycine and formaldehyde. nottingham.ac.uk To produce DL-SERINE (3-13C), this reaction utilizes glycine and a labeled precursor, [13C]-formaldehyde. The key biocatalyst for this transformation is an enzyme from the aldolase (B8822740) family, such as Serine Hydroxymethyltransferase (SHMT) or a threonine aldolase. nottingham.ac.ukresearchgate.net Industrial chemical companies have successfully implemented enzymatic processes for the large-scale synthesis of D-, L-, and DL-serine, indicating the maturity and scalability of this technology. evonik.com This approach allows for full backward integration, ensuring control over the entire supply chain, which is a critical factor for supply security and consistent product quality in industrial-scale operations. evonik.com
The scalability of this chemo-enzymatic process is influenced by several critical factors. The cost and availability of the isotopically labeled precursor, [13C]-formaldehyde, is a primary economic driver. While methods exist to produce labeled amino acids from inexpensive precursors like [13C]-pyruvate or [13C]-glucose using metabolically active cell-free systems, the direct synthesis using [13C]-formaldehyde and glycine offers a more straightforward and controllable process for this specific isotopomer. copernicus.org
Finally, downstream processing—the isolation and purification of the DL-SERINE (3-13C) from the reaction mixture—is a significant consideration. This stage involves removing the enzyme, unreacted substrates (glycine), and any potential byproducts. The efficiency and cost-effectiveness of these purification steps are paramount to achieving the high chemical and isotopic purity required for scientific applications, such as its use as a standard in mass spectrometry-based metabolomics experiments. isotope.comsigmaaldrich.com
The following table summarizes the key considerations for the scalable production of DL-SERINE (3-13C).
| Scalability Factor | Key Considerations for DL-SERINE (3-13C) Production | Impact on Industrial Scale-Up |
|---|---|---|
| Labeled Precursor | Cost, purity, and large-scale availability of [13C]-formaldehyde. | Directly impacts the final product cost. Sourcing from reliable suppliers is crucial for consistent quality. |
| Biocatalyst (Enzyme) | Efficient large-scale production of aldolase enzyme (e.g., in E. coli). High enzymatic activity and stability under process conditions. | Determines reaction speed and efficiency. A robust enzyme reduces the frequency of replacement and overall process cost. |
| Process Optimization | High substrate concentration, optimal pH and temperature, and efficient reaction kinetics to maximize yield and volumetric productivity. | Higher productivity reduces capital expenditure on large reactors and lowers operational costs. |
| Downstream Processing | Development of efficient and scalable methods for product purification to achieve ≥99% isotopic purity. sigmaaldrich.comsigmaaldrich.com Removal of biocatalyst and unreacted substrates. | Complex purification steps can significantly increase production time and cost, impacting overall economic viability. |
| Supply Chain Control | Backward integration from raw materials to the final product. evonik.com | Ensures high reliability in supply, consistent product quality, and better cost control. |
Advanced Analytical Techniques for Isotopic Analysis of Dl Serine 3 13c and Its Metabolites
Nuclear Magnetic Resonance (NMR) Spectroscopy in 13C-Metabolomics
NMR spectroscopy is a powerful, non-invasive technique for the analysis of 13C-labeled compounds. uba.arnih.gov It allows for the determination of isotopic enrichment at specific atomic positions within a molecule, providing a detailed view of metabolic pathways. nih.gov
High-Resolution 13C-NMR for Positional Isotopic Enrichment
High-resolution 13C-NMR directly detects the 13C nuclei, offering excellent spectral dispersion and allowing for the resolution of individual carbon atoms within a metabolite. This capability is fundamental for determining the precise location of the 13C label that has been incorporated from DL-Serine (3-13C) into downstream metabolites. For instance, in studies of serine biosynthesis and interconversion, 13C-NMR can distinguish between serine labeled at the C3 position and other isotopomers, providing direct evidence of specific metabolic routes. nih.govnih.gov The chemical shift of each carbon provides information about its chemical environment, and the intensity of the signal is proportional to the number of 13C nuclei at that position, enabling the quantification of positional isotopic enrichment. acs.org
Two-Dimensional (2D) Heteronuclear NMR Approaches for Enhanced Resolution and Sensitivity
To overcome the inherent low sensitivity of 13C-NMR and to resolve spectral overlap common in complex biological mixtures, two-dimensional (2D) heteronuclear NMR techniques are employed. cambridge.orgias.ac.in Experiments such as the 1H-13C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable.
1H-13C HSQC: This experiment correlates the chemical shifts of 13C nuclei with their directly attached protons. cambridge.org This provides enhanced sensitivity by detecting the more sensitive 1H nucleus and spreads the signals into a second dimension, significantly improving resolution. nih.gov In the context of DL-Serine (3-13C) tracing, HSQC can be used to identify and quantify metabolites that have incorporated the 13C label by observing the correlations between the C3 carbon and its attached protons. acs.org
1H-13C HSQC-TOCSY: This is an extension of the HSQC experiment that includes a Total Correlation Spectroscopy (TOCSY) step, which transfers magnetization from a proton to other protons within the same spin system. cambridge.org This is useful for assigning resonances in complex spectra and for identifying all the protons in a labeled metabolite, even those not directly attached to the 13C atom.
Ultrafast 2D NMR: Recent advancements have led to the development of ultrafast 2D NMR techniques that can acquire 2D spectra in a single scan, drastically reducing experiment times. weizmann.ac.il This is particularly beneficial for studying dynamic metabolic processes.
Quantitative 13C-NMR for Absolute Carbon-13 Amounts and Flux Estimation
A key advantage of NMR is its quantitative nature. uba.ar By carefully controlling experimental parameters, such as relaxation delays, the integrals of 13C-NMR signals can be used to determine the absolute amounts of 13C at specific positions. mdpi.com This quantitative data is essential for metabolic flux analysis, where the rate of flow of atoms through metabolic pathways is calculated. nih.govnih.gov By measuring the time-dependent incorporation of the 13C label from DL-Serine (3-13C) into various metabolites, researchers can model and quantify the fluxes through serine-dependent pathways. acs.org
In Situ and In Vivo NMR Applications for Serine Tracer Studies
NMR spectroscopy can be applied to intact cells, tissues, and even living organisms, a technique known as in situ or in vivo NMR (also referred to as Magnetic Resonance Spectroscopy or MRS). uba.arnih.gov This allows for the non-invasive monitoring of metabolic processes in their native environment. nih.gov In serine tracer studies, in vivo 13C-NMR can track the metabolism of intravenously infused DL-Serine (3-13C) in real-time, providing dynamic information on serine utilization and its conversion to other metabolites within a living system. nih.gov For example, the synthesis of glycine (B1666218) from serine can be directly observed and quantified in vivo. nih.gov
Mass Spectrometry (MS) Platforms for Isotopologue and Isotopomer Profiling
Mass spectrometry is another cornerstone technique in metabolomics, offering high sensitivity and the ability to analyze a wide range of metabolites. uba.arnih.gov In isotopic studies, MS is used to determine the distribution of isotopologues (molecules that differ only in their isotopic composition) and isotopomers (molecules that have the same number of isotopic atoms but at different positions). tum.degmpc-akademie.de
Gas Chromatography-Mass Spectrometry (GC-MS) for Trimethylsilyl (B98337) Derivatives
Gas chromatography-mass spectrometry (GC-MS) is a widely used platform for the analysis of volatile and thermally stable metabolites. For non-volatile compounds like amino acids, a derivatization step is necessary to increase their volatility. Trimethylsilylation, which involves reacting the analyte with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common method for preparing amino acids for GC-MS analysis. wvu.edu
The analysis of the trimethylsilyl (TMS) derivative of serine using GC-MS allows for the separation of serine from other metabolites in a complex mixture. mdpi.comnih.gov The subsequent mass analysis provides a fragmentation pattern that is characteristic of the derivatized molecule. When DL-Serine (3-13C) is used as a tracer, the incorporation of the 13C label into serine and its metabolites can be detected by a corresponding shift in the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
A study on the GC/MS-based 13C-positional approaches for TMS derivatives validated the use of this technique for determining the 13C-positional enrichments for all three carbon atoms of serine_3TMS. mdpi.comnih.gov This method allows for the investigation of key metabolic fluxes in primary metabolism. nih.gov
| Feature | Description | Reference |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is commonly used to create trimethylsilyl (TMS) derivatives of amino acids. | wvu.edu |
| Derivative Analyzed | Serine_3TMS (the trimethylsilyl derivative of serine with three TMS groups). | mdpi.comnih.gov |
| Analytical Capability | Validated for calculating 13C-positional enrichments at the C1, C2, and C3 positions of serine. | mdpi.comnih.gov |
| Application | Investigating metabolic fluxes, such as those in photorespiration and the tricarboxylic acid cycle. | mdpi.comnih.gov |
Table 1: Key Features of GC-MS Analysis of Trimethylsilyl Derivatives of Serine
The fragmentation of the serine_3TMS derivative in the mass spectrometer produces several characteristic ions. By analyzing the mass spectra and the relative abundances of the isotopologue peaks, it is possible to determine the degree of 13C enrichment in the molecule.
| Derivative | Retention Index | Column Type |
| Serine GC-MS (3 TMS) | 1352.51 | 5%-phenyl-95%-dimethylpolysiloxane capillary column |
Table 2: GC-MS Properties of Serine (3 TMS) Derivative hmdb.ca
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Biological Samples
Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for the analysis of DL-Serine (3-13C) and its metabolites within intricate biological samples such as plasma, serum, and tissue extracts. imperial.ac.uknih.gov This approach combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. researchgate.net For polar metabolites like serine, hydrophilic interaction liquid chromatography (HILIC) is often employed to achieve effective separation from other cellular components. nih.gov
The application of LC-MS allows for the targeted quantification of serine and its metabolic products. By utilizing tandem mass spectrometry (LC-MS/MS), specific precursor-to-product ion transitions can be monitored, enhancing the specificity and reducing chemical noise, which is essential when dealing with the complexity of biological fluids and tissues. nih.govresearchgate.net This targeted approach enables the accurate measurement of the incorporation of the 13C label from DL-Serine (3-13C) into downstream metabolites, providing critical data for metabolic flux analysis. nih.gov
Recent advancements in LC-MS/MS methods have led to the development of protocols for the semi-quantitative analysis of a broad range of polar metabolites, including amino acids, from various biological matrices. nih.gov These methods involve meticulous sample pretreatment, such as protein precipitation and liquid-liquid extraction, to isolate the metabolites of interest before LC-MS/MS analysis. nih.gov
High-Resolution MS (e.g., Orbitrap, FTICR-MS) for Accurate Mass Isotopomer Distributions (MIDs)
High-resolution mass spectrometry (HRMS) platforms, such as Orbitrap and Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS), are indispensable for determining accurate mass isotopomer distributions (MIDs). These instruments provide the mass accuracy and resolving power necessary to distinguish between different isotopologues—molecules that differ only in their isotopic composition. nih.govosti.gov This capability is fundamental to tracing the metabolic fate of the 13C label from DL-Serine (3-13C).
Orbitrap mass spectrometers, often coupled with gas chromatography (GC) or LC, can achieve high resolving power, enabling the separation of closely spaced isotopic peaks. osti.govnih.govresearchgate.net This allows for the precise measurement of the relative abundances of different isotopologues of serine and its metabolites. nih.gov However, it has been noted that Orbitrap instruments can sometimes underestimate minor isotopomers, a bias that needs to be considered during data analysis. nih.govplos.orgacs.org
FTICR-MS offers even higher resolution and mass accuracy, making it a powerful tool for complex metabolite analysis. nih.govosti.govnih.gov Direct infusion FTICR-MS can be used for the global analysis of labeled metabolites, providing high-quality isotopologue data essential for stable isotope-resolved metabolomics (SIRM). nih.govnih.gov The high resolving power of FTICR-MS allows for the clear separation of 13C-isotopologues from other elemental isotopologues, leading to accurate determination of 13C fractional enrichment. nih.gov
Table 1: Comparison of High-Resolution Mass Spectrometry Techniques for Isotopic Analysis
| Feature | Orbitrap MS | FTICR-MS |
| Resolving Power | High (e.g., up to 500,000 at m/z 200) acs.org | Ultra-high (e.g., >1,000,000) researchgate.net |
| Mass Accuracy | High (< 1-3 ppm) | Very High (< 1 ppm) researchgate.net |
| Typical Application | GC-MS and LC-MS based metabolomics nih.govresearchgate.net | Direct infusion and imaging MS nih.govresearchgate.net |
| Key Advantage | Widespread availability and ease of use. | Unmatched resolution and mass accuracy for complex mixtures. nih.gov |
| Potential Limitation | Potential for underestimation of minor isotopologues. nih.govplos.org | Higher instrument and maintenance costs. acs.org |
Tandem Mass Spectrometry (MS/MS) for Positional Information via Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a critical technique for obtaining positional information about the location of the 13C label within a molecule. nih.gov By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, MS/MS can reveal which parts of the molecule contain the isotopic label. nih.govoup.com This is particularly important for understanding the specific biochemical reactions that have occurred.
For serine, fragmentation analysis can distinguish between labeling at the C1, C2, or C3 position. For example, in a study using GC-MS/MS, specific fragment ions of derivatized serine were monitored to determine the 13C enrichment at each carbon position. researchgate.netmdpi.com This level of detail is crucial for accurately modeling metabolic pathways. nih.gov
The development of comprehensive MS/MS fragment libraries for derivatized amino acids is an ongoing effort to facilitate the routine application of tandem MS data in 13C-metabolic flux analysis (13C-MFA). nih.gov These libraries provide the necessary information to interpret the fragmentation patterns and accurately determine positional isotopomer distributions. nih.govoup.com
Table 2: Example of Fragment Ions Used for Positional Isotope Analysis of Derivatized Serine
| Derivative | Precursor Ion (m/z) | Fragment Ion (m/z) | Carbon Atoms Retained | Reference |
| N,O-bis(trifluoroacetyl)methyl ester | Varies | 110.0217 | C2, C3 | nih.gov |
| N,O-bis(trifluoroacetyl)methyl ester | Varies | 138.0166 | C1, C2 | nih.gov |
| N,O-bis(trifluoroacetyl)methyl ester | Varies | 165.0037 | C1, C2, C3 | nih.gov |
| tert-butyldimethylsilyl (TBDMS) | Varies | Multiple fragments | Varies | nih.gov |
| Trimethylsilyl (TMS) | Varies | Multiple fragments | Varies | mdpi.com |
Validation and Calibration of Isotopic Measurement Methods
Accurate and reliable isotopic measurements are predicated on robust validation and calibration procedures. These steps are essential to minimize analytical errors and ensure the integrity of the data used for metabolic modeling.
Development of Tailor-Made 13C-Positional Standards
The use of well-characterized isotopic standards is fundamental for the validation of analytical methods. osti.gov Tailor-made 13C-positional standards for serine, with known 13C enrichment at specific carbon positions, are invaluable for assessing the accuracy of MS-based positional analysis. mdpi.com For instance, studies have utilized serine standards with 13C labels at the C-1 or C-2 position to validate Orbitrap-based methods for position-specific isotope analysis. osti.gov
These standards, which can have known proportions of each possible isotopologue, allow researchers to evaluate potential biases in GC-MS or LC-MS measurements and in the computational methods used to calculate positional enrichments. mdpi.com The synthesis and use of such standards are critical for ensuring the reliability of data from 13C-labeled experiments. mdpi.com
Evaluation of Analytical Biases and Error Propagation
Several factors can introduce bias and error into isotopic measurements. These include instrumental drift, concentration-dependent effects, and interferences from the sample matrix. plant-ecology.comescholarship.org It is crucial to identify, quantify, and correct for these biases. researchgate.net
Integration of Multi-Omics Data with Isotopic Analysis
To gain a more comprehensive understanding of cellular metabolism, data from isotopic labeling experiments with DL-Serine (3-13C) can be integrated with other "omics" data, such as transcriptomics and proteomics. uva.esmdpi.com This multi-omics approach provides a more holistic view of the metabolic state of a cell or organism. chalmers.se
Fluxomics, the measurement of metabolic reaction rates using isotopic tracers, provides a direct readout of metabolic activity. uva.esmdpi.com When combined with transcriptomics (measuring gene expression) and proteomics (measuring protein levels), it is possible to correlate changes in metabolic fluxes with changes in the expression of genes encoding metabolic enzymes. uva.esmdpi.com
For instance, an integrated analysis might reveal that an observed increase in the flux through the serine biosynthesis pathway, as measured by 13C-labeling from glucose, is accompanied by the upregulation of the genes PHGDH and PSPH, which code for key enzymes in this pathway. uva.esmdpi.com Such integrated approaches are powerful for identifying key regulatory points in metabolism and for understanding how metabolic pathways are rewired in different physiological or pathological states. nih.govbiorxiv.org
Application of Dl Serine 3 13c in Metabolic Flux Analysis Mfa
Principles of 13C-Metabolic Flux Analysis
13C-Metabolic Flux Analysis (13C-MFA) is a cornerstone technique in systems biology and metabolic engineering for the in vivo quantification of metabolic fluxes. frontiersin.orgresearchgate.netnih.gov The method involves feeding cells or organisms a substrate labeled with the stable isotope ¹³C. cortecnet.complos.org As the cells metabolize this substrate, the ¹³C atoms are distributed throughout the metabolic network, creating specific labeling patterns in downstream intermediates and products. embopress.org By measuring these labeling patterns, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, and integrating this data with a computational model of the cell's metabolic network, it is possible to calculate the rates of individual reactions. mdpi.comresearchgate.netnih.gov This approach provides a detailed snapshot of the cell's metabolic state, revealing pathway bottlenecks, identifying active routes, and quantifying the contributions of different pathways to cellular biosynthesis and energy production. mdpi.commit.edu
The application of 13C-MFA can be broadly categorized based on the isotopic state of the system at the time of measurement.
Isotopically Steady-State MFA (SS-MFA): This traditional approach assumes that the system is in both a metabolic and isotopic steady state. sci-hub.sefrontiersin.org Metabolic steady state implies that the concentrations of intracellular metabolites and the metabolic fluxes are constant over time. sci-hub.sefrontiersin.org Isotopic steady state is achieved when the labeling enrichment of intracellular metabolites no longer changes, which can take a significant amount of time, especially in organisms with large metabolite pools or slow metabolic rates, such as mammalian cells. drziweidai.com SS-MFA is well-suited for studying systems under stable, long-term culture conditions. frontiersin.org
Isotopically Non-Stationary MFA (INST-MFA): This method is applied to systems that are in a metabolic steady state but have not yet reached an isotopic steady state. frontiersin.orgdrziweidai.com In INST-MFA, samples are taken at multiple time points during the transient phase after the introduction of the ¹³C tracer. vanderbilt.edu This provides dynamic labeling data that can resolve fluxes more effectively in certain systems, particularly those that are slow to label. vanderbilt.edu INST-MFA is computationally more complex as it involves solving ordinary differential equations (ODEs) to describe the changing isotopomer distributions over time. drziweidai.comrsc.org However, it offers advantages such as shorter experiment times and increased sensitivity to parameters like intracellular metabolite pool sizes. vanderbilt.edu
Table 1: Comparison of SS-MFA and INST-MFA
| Feature | Isotopic Steady-State MFA (SS-MFA) | Isotopically Non-Stationary MFA (INST-MFA) |
| System State | Metabolic and Isotopic Steady-State | Metabolic Steady-State, Isotopic Non-Stationary |
| Sampling | Single time point after reaching isotopic equilibrium | Multiple time points during the transient labeling phase |
| Experiment Duration | Long, requires waiting for isotopic steady state | Short, does not require isotopic equilibrium |
| Computational Model | Algebraic equations | Ordinary differential equations (ODEs) |
| Advantages | Computationally simpler | Faster experiments, applicable to slow-labeling systems, provides data on pool sizes |
| Disadvantages | Long experiment times, difficult to apply to some systems (e.g., mammalian cells) | Computationally intensive, more complex experimental design |
A critical component of any 13C-MFA study is the development of a comprehensive metabolic network model. plos.orgvanderbilt.edu This mathematical model serves as the framework for interpreting the experimental labeling data. frontiersin.org
The process involves several key steps:
Reaction Stoichiometry: The first step is to define the metabolic network, which includes all relevant biochemical reactions, the metabolites they interconvert, and the cellular compartments in which they occur. oup.com This stoichiometric model establishes the mass balance constraints for each intracellular metabolite. sci-hub.se
Atom Transitions: For each reaction, the specific mapping of carbon atoms from substrates to products must be defined. frontiersin.orgoup.com This information is crucial for predicting how the ¹³C label will be distributed through the network.
Balance Equations: Based on the network stoichiometry and atom transitions, a system of balance equations is formulated. For SS-MFA, these are algebraic equations stating that the rate of production of each isotopomer (an isotopic isomer) equals its rate of consumption. researchgate.net For INST-MFA, these are differential equations describing the rate of change of each isotopomer's concentration over time. drziweidai.com
Flux Estimation: The unknown metabolic fluxes are then estimated by finding the set of flux values that best fit the experimentally measured labeling patterns, typically by minimizing the difference between simulated and measured data. frontiersin.orgembopress.org
Flux Identifiability: This refers to whether a specific flux can be uniquely determined from the available measurement data. embopress.org Some fluxes may be non-identifiable if the labeling experiment does not provide enough information to resolve them from other fluxes. Statistical analysis is used to calculate the confidence with which each flux is estimated. frontiersin.orgembopress.org
Optimal Experiment Design (OED): To maximize flux identifiability and precision, OED is employed. vanderbilt.edufrontiersin.org OED is a computational approach used to select the best experimental strategy, including the choice of ¹³C-labeled substrate(s). embopress.orgvanderbilt.edu For example, different tracers, such as [1-¹³C]glucose versus [U-¹³C₆]glucose, provide different labeling patterns and thus differing sensitivities for resolving fluxes in various parts of the metabolism. nih.gov OED helps researchers select a tracer, like DL-Serine (3-13C), or a combination of tracers that will provide the maximum amount of information for the specific pathways under investigation. vanderbilt.edufrontiersin.org The use of parallel labeling experiments, where different tracers are used in separate but identical cultures, can also significantly improve flux resolution. sci-hub.sefrontiersin.org
Tracing Carbon Fluxes in Serine-Glycine One-Carbon Metabolism
Serine and glycine (B1666218) are central players in cellular metabolism, acting as a crucial nexus between glycolysis, amino acid metabolism, and one-carbon (1C) metabolism. scispace.comfrontiersin.org The 1C metabolic network utilizes single-carbon units, carried by the cofactor tetrahydrofolate (THF), for the biosynthesis of a wide array of essential biomolecules, including nucleotides (purines and thymidylate) and S-adenosylmethionine (SAM), the universal methyl donor. oncotarget.commdpi.com Serine is a primary source of these one-carbon units. oncotarget.comnih.gov The use of specifically labeled tracers, such as DL-Serine (3-13C), allows for the precise quantification of fluxes through these interconnected pathways.
The interconversion between serine and glycine is a reversible process catalyzed primarily by the enzyme Serine Hydroxymethyltransferase (SHMT), which exists in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms. oncotarget.comtavernarakislab.gr
Serine Hydroxymethyltransferase (SHMT): This enzyme catalyzes the transfer of the C3 carbon of serine to THF, producing glycine and 5,10-methylenetetrahydrofolate (5,10-CH₂-THF). oncotarget.com When DL-Serine (3-13C) is used as a tracer, the ¹³C label is transferred directly to the folate-bound one-carbon pool. The reversibility of this reaction means that SHMT can also synthesize serine from glycine and 5,10-CH₂-THF. oncotarget.com Studies have used ¹³C-labeled glycine to measure the reverse flux, detecting the formation of [2-¹³C]serine. oncotarget.com
Glycine Cleavage System (GCS): This mitochondrial multi-enzyme complex catalyzes the breakdown of glycine into CO₂, ammonia, and a one-carbon unit that is also transferred to THF to form 5,10-CH₂-THF. escholarship.org The GCS is a significant source of one-carbon units in certain cell types and conditions. scispace.com Tracing experiments using [2-¹³C]glycine have shown that the C2 carbon of glycine enters the one-carbon pool via the GCS, which can then be used for the synthesis of serine (resulting in [2,3-¹³C]serine) or other metabolites. escholarship.orgnih.gov
By using DL-Serine (3-13C) and analyzing the labeling patterns in glycine and other downstream metabolites, MFA can quantify the net and exchange fluxes of the SHMT reactions in both the cytosol and mitochondria, providing a detailed understanding of serine and glycine homeostasis. nih.gov
The C3 carbon of serine is a major contributor to the folate-mediated one-carbon pool, which is essential for cellular proliferation and maintenance. researchgate.netoncotarget.comnih.gov Tracing this carbon using DL-Serine (3-13C) allows for the direct measurement of its flux into various biosynthetic pathways.
When DL-Serine (3-13C) is catabolized by SHMT, it generates [¹³C]5,10-CH₂-THF. This labeled one-carbon unit can then be utilized in several critical processes:
Nucleotide Synthesis: The labeled one-carbon unit can be used for the de novo synthesis of purines, where it is incorporated at the C2 and C8 positions of the purine (B94841) ring, and for the synthesis of thymidylate (dTMP) from deoxyuridylate (dUMP). pnas.orgresearchgate.net
Methionine Cycle: The labeled 5,10-CH₂-THF can be reduced to 5-methyl-THF, which then donates its ¹³C-methyl group to homocysteine to regenerate methionine. This labeled methionine can then be converted to [¹³C-methyl]S-adenosylmethionine (SAM), which is used in numerous cellular methylation reactions. oncotarget.comnih.gov
Formate (B1220265) Production: In the mitochondria, the one-carbon unit from serine can be converted to formate, which can then be exported to the cytosol to supply one-carbon units for cytosolic pathways. nih.govescholarship.org
Metabolic flux studies using [3-¹³C]serine have quantified the significant contribution of serine's C3 carbon to these pathways. For example, research has shown that this carbon is a primary source for the one-carbon units required for purine and dTMP synthesis and for maintaining the methionine cycle, especially under conditions of high proliferative demand as seen in cancer cells. pnas.orgresearchgate.netoncotarget.com
Table 2: Research Findings on Tracing Serine Metabolism with ¹³C Labeling
| Research Focus | Tracer Used | Key Findings | References |
| One-carbon unit flow | [3-¹³C]serine | The C3 of serine is the predominant source for one-carbon units used in S-adenosylmethionine methylation reactions. | nih.gov |
| Serine catabolism | [U-¹³C]serine, [3-¹³C]serine | In cancer cells, serine catabolism via SHMT2 generates one-carbon units for purine synthesis. | pnas.org |
| Mitochondrial 1C metabolism | L-[2-¹³C]serine | The C2 of serine can enter the mitochondrial one-carbon pool via SHMT2 and subsequent GCS activity, contributing to formate export. | escholarship.orgnih.gov |
| SHMT2 activity | [2-¹³C]glycine | Knockdown of SHMT2 in cancer cells reduces the conversion of glycine to serine, indicating decreased enzyme activity. | oncotarget.com |
| Flux reversibility | Multiple ¹³C tracers | The serine hydroxymethyltransferase reaction was determined to be moderately reversible in E. coli. | nih.gov |
Supply of One-Carbon Units for Downstream Biosynthetic Pathways
Serine is a primary donor of one-carbon units, which are essential for the biosynthesis of a wide range of critical biomolecules. d-nb.infonih.gov The catabolism of serine to glycine, catalyzed by serine hydroxymethyltransferase (SHMT), results in the transfer of the C3 carbon of serine to tetrahydrofolate (THF), forming 5,10-methylene-THF. nih.govembopress.org This one-carbon unit is a central node in the folate cycle and can be utilized in various biosynthetic pathways.
Metabolic flux analysis using DL-SERINE (3-13C) allows for the direct tracing of this one-carbon unit into key downstream pathways, most notably the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. mit.eduembopress.org The labeled carbon from DL-SERINE (3-13C) can be tracked into the purine ring and the methyl group of thymidylate, providing a quantitative measure of the flux from serine to nucleotide biosynthesis. nih.govnih.gov This is particularly crucial in rapidly proliferating cells, such as cancer cells and activated immune cells, which have a high demand for nucleotides. d-nb.infonih.gov
Furthermore, one-carbon units derived from serine are also vital for methylation reactions through the methionine cycle. nih.gov The 5,10-methylene-THF can be reduced to 5-methyl-THF, which then donates its methyl group to homocysteine to regenerate methionine. Methionine is subsequently converted to S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids. oup.com Tracing studies with DL-SERINE (3-13C) can elucidate the contribution of serine to these essential methylation processes. The flux of serine-derived one-carbon units also contributes to the synthesis of other important molecules like sphingolipids. nih.gov
The table below summarizes the key downstream biosynthetic pathways that rely on one-carbon units from serine, which can be traced using DL-SERINE (3-13C).
| Downstream Biosynthetic Pathway | Key Metabolites Synthesized | Role of Serine-Derived One-Carbon Unit |
| Purine Synthesis | Adenosine monophosphate (AMP), Guanosine monophosphate (GMP) | Incorporation of two carbon atoms into the purine ring. embopress.org |
| Pyrimidine Synthesis | Deoxythymidine monophosphate (dTMP) | Donation of a methyl group for the conversion of dUMP to dTMP. nih.gov |
| Methionine Cycle & Methylation | S-adenosylmethionine (SAM) | Regeneration of methionine for SAM synthesis, the universal methyl donor. nih.govoup.com |
| Sphingolipid Synthesis | Sphingosine, Ceramides | Serine itself is a direct precursor for the sphingoid backbone. nih.gov |
Serine Metabolism Linkages to Central Carbon Metabolism
Serine metabolism is intricately connected with central carbon metabolism, acting as a key metabolic hub that integrates glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose (B10789219) phosphate (B84403) pathway (PPP).
De Novo Serine Biosynthesis from Glycolytic Intermediates (e.g., 3-Phosphoglycerate)
Cells can synthesize serine de novo from the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) through a three-step enzymatic pathway. diva-portal.org This pathway is often upregulated in proliferating cells to meet the increased demand for serine and its downstream products. mdpi.com The first and rate-limiting step is the oxidation of 3-PG to 3-phosphohydroxypyruvate, catalyzed by phosphoglycerate dehydrogenase (PHGDH). diva-portal.org This is followed by a transamination reaction catalyzed by phosphoserine aminotransferase (PSAT1) to form phosphoserine, and finally, dephosphorylation by phosphoserine phosphatase (PSPH) to yield serine. diva-portal.org Isotope tracing with 13C-labeled glucose can be used to measure the flux through this de novo synthesis pathway and its contribution to the total cellular serine pool. pnas.org
Anaplerotic Fluxes and Tricarboxylic Acid (TCA) Cycle Interactions
Serine metabolism contributes significantly to the replenishment of TCA cycle intermediates, a process known as anaplerosis. The transamination step in serine biosynthesis, catalyzed by PSAT1, converts glutamate (B1630785) to α-ketoglutarate, a key TCA cycle intermediate. d-nb.infonih.gov Metabolic flux experiments have demonstrated that the serine synthesis pathway can be a major source of anaplerotic flux to the TCA cycle, in some cases accounting for a significant portion of the total anaplerotic input. nih.gov By using DL-SERINE (3-13C) in combination with other tracers like 13C-glutamine, researchers can dissect the relative contributions of different anaplerotic pathways. nih.gov Furthermore, serine can be converted to pyruvate (B1213749), which can then enter the TCA cycle. This link provides a mechanism for serine to fuel mitochondrial respiration and ATP production.
Connections to Pentose Phosphate Pathway Activity
The pentose phosphate pathway (PPP) is crucial for generating NADPH, which is essential for antioxidant defense and reductive biosynthesis, and for producing ribose-5-phosphate, a precursor for nucleotide synthesis. Serine metabolism is linked to the PPP through the shared precursor, glucose-6-phosphate, and the demand for their respective products in anabolic processes. Studies using 13C-glucose have shown that inhibiting the serine synthesis pathway can lead to alterations in the flux through both the PPP and the TCA cycle, highlighting the interconnectedness of these pathways. d-nb.info Specifically, the demand for serine-derived one-carbon units for nucleotide synthesis is coordinated with the PPP's production of ribose-5-phosphate. pnas.org Tracing with DL-SERINE (3-13C) can help to understand how the availability and metabolism of serine influence the activity of the PPP to meet the biosynthetic demands of the cell. aacrjournals.org For instance, under conditions of high anabolic demand, both pathways are coordinately upregulated to provide the necessary precursors for nucleotide synthesis.
Investigating Serine Fluxes in Specific Biological Systems
Elucidation of Metabolic Rewiring in Proliferating Cell Models (e.g., Cancer Cell Lines, Immune Cells)
Proliferating cells, such as cancer cells and activated immune cells, exhibit significant metabolic reprogramming to support their rapid growth and function. Serine metabolism is a central feature of this rewiring.
Cancer Cell Lines: Many cancer cells display an increased reliance on both exogenous serine uptake and de novo serine synthesis. mdpi.com MFA using DL-SERINE (3-13C) has been instrumental in quantifying the increased flux through the serine-one-carbon network in various cancer models. aacrjournals.org These studies have revealed that the one-carbon units derived from serine are critical for sustaining the high rates of nucleotide synthesis required for cancer cell proliferation. nih.gov Furthermore, the anaplerotic role of serine metabolism in fueling the TCA cycle is often enhanced in cancer cells. nih.gov
The table below presents hypothetical but representative data from a DL-SERINE (3-13C) tracing experiment comparing a normal cell line to a cancer cell line, illustrating the typical metabolic rewiring observed.
| Metabolic Flux (relative units) | Normal Fibroblast Cells | Breast Cancer Cell Line (MCF-7) |
| Serine uptake from medium | 100 | 250 |
| Flux from Serine to Glycine (One-carbon unit generation) | 80 | 200 |
| Flux of Serine-derived carbon into Purines | 30 | 120 |
| Flux of Serine-derived carbon into dTMP | 20 | 80 |
| Anaplerotic flux from Serine to TCA cycle | 15 | 50 |
Immune Cells: Similar to cancer cells, immune cells undergo profound metabolic changes upon activation. T cells, for example, upregulate serine metabolism to support their clonal expansion and effector functions. nih.gov Studies using 13C-labeled serine have shown that activated T cells rely on serine to provide one-carbon units for de novo nucleotide biosynthesis. frontiersin.org Depriving T cells of serine has been shown to impair their proliferation. nih.gov MFA can be used to quantify the metabolic fluxes in different T cell subsets, such as effector T cells and regulatory T cells, revealing distinct metabolic programs. oup.com For instance, effector T cells may prioritize serine catabolism for nucleotide synthesis, while regulatory T cells might utilize serine for other purposes. Understanding these differential metabolic requirements using tracers like DL-SERINE (3-13C) could open new avenues for immunomodulatory therapies. nih.gov
Analysis of Amino Acid Homeostasis and Intercompartmental One-Carbon Unit Exchange
The use of DL-SERINE (3-13C) as a tracer in Metabolic Flux Analysis (MFA) provides a powerful tool for dissecting the intricate balance of amino acid metabolism and the exchange of one-carbon (1C) units between cellular compartments, primarily the cytosol and mitochondria. Serine is a central node in metabolism, not only as a proteinogenic amino acid but also as the principal donor of 1C units for a multitude of biosynthetic pathways, including the synthesis of nucleotides (purines and thymidine) and other amino acids like glycine. saspublishers.comrupress.orgsemanticscholar.org
The conversion of serine to glycine is a reversible reaction catalyzed by the enzyme serine hydroxymethyltransferase (SHMT), which exists in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms. saspublishers.comsemanticscholar.org This compartmentalization is crucial for maintaining cellular homeostasis. The mitochondrial oxidation of the 3-carbon of serine is a primary pathway for generating 1C units. escholarship.org These units are transferred to a tetrahydrofolate (THF) carrier, forming 5,10-methylene-THF, which can then be used within the mitochondria or exported to the cytosol, often in the form of formate, to support cytosolic 1C-dependent reactions. semanticscholar.orgescholarship.org
Utilizing [3-13C]serine is particularly advantageous for tracing these intercompartmental fluxes. When the labeled serine is converted to glycine, the 13C-labeled hydroxymethyl group (the original C3 of serine) is transferred to THF. escholarship.org This allows researchers to specifically follow the fate of serine-derived 1C units. This is distinct from using [2-13C]glycine, where the labeled carbon can also enter the 1C pool via the mitochondrial glycine cleavage system (GCS). escholarship.org By using [3-13C]serine, the contribution of the GCS to the 1C pool can be excluded, enabling a clearer quantification of the flux through the SHMT-mediated pathway and the subsequent exchange of these units between compartments. escholarship.org
MFA studies have demonstrated that the relative activity of SHMT1 and SHMT2 can vary significantly depending on the cell type and metabolic state. For instance, SHMT2 has a substantially higher affinity for serine, suggesting specialized roles in cancer metabolism. saspublishers.com By tracking the incorporation of the 13C label from [3-13C]serine into downstream metabolites like purines, thymidine, and methionine, researchers can quantify the flux through these competing pathways. This analysis reveals how cells dynamically regulate amino acid homeostasis and the distribution of 1C units to meet anabolic demands for proliferation and maintain redox balance. saspublishers.comrupress.org
Characterization of Metabolic Adaptations in Diverse Organismal Systems (e.g., Plants, Microbes)
Isotopically labeled serine, including DL-SERINE (3-13C), is instrumental in characterizing metabolic adaptations in a wide range of organisms, from plants to microbes. These tracers, combined with analytical techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR), allow for the precise measurement of metabolic fluxes through key pathways. researchgate.netoup.com
Plant Metabolism:
In plants, serine is a key intermediate in the photorespiratory pathway, a process that can lead to significant carbon loss. researchgate.net Understanding the flux through this pathway is crucial for efforts aimed at improving crop efficiency. Using 13C-labeled substrates in pulse-chase experiments allows researchers to trace the flow of carbon through photorespiratory intermediates. researchgate.net For example, after exposing plant leaves to 13CO2, the positional isotopomers of serine and glycine can be analyzed. Studies have successfully used this approach to measure the rate of amino acid export from the photorespiratory cycle, finding that a significant portion of photorespired carbon is shunted away as serine to be used in other metabolic processes. researchgate.net The ability to accurately measure 13C enrichment at specific carbon positions in serine provides quantitative data on the functioning of primary metabolism, including the interplay between photorespiration and the tricarboxylic acid (TCA) cycle. researchgate.net
Table 1: Illustrative Findings from 13C-Labeling in Plant Photorespiration
| Parameter Measured | Tracer Used | Key Finding | Analytical Method | Reference |
| Carbon flux through photorespiration | 13CO2 | ~23–41% of photorespiratory carbon is exported from the pathway as serine under various conditions. | GC-MS, LC-MS, NMR | researchgate.net |
| Positional 13C enrichment in serine | 13CO2 | GC-MS analysis of multiple mass fragments of trimethylsilyl (B98337) (TMS) derivatives can accurately determine positional 13C enrichment. | GC-MS | researchgate.net |
| Comparison of analytical techniques | 13C-labeled standards | NMR is well-suited for obtaining positional information in serine, while GC-MS can also be highly accurate. | NMR, GC-MS | researchgate.net |
Microbial Metabolism:
In microbiology, 13C tracer analysis is a cornerstone for elucidating the central carbon metabolism and amino acid biosynthesis pathways, particularly in non-model organisms. plos.org For instance, in the methanogen Methanothermobacter thermautotrophicus, 13C-labeled substrates were used to map its carbon fixation pathways. oup.com By analyzing the mass isotopomer distributions of serine, aspartate, and glutamate derived from protein, researchers confirmed the operation of the Wood-Ljungdahl pathway and an incomplete reductive TCA cycle. oup.com The specific labeling patterns in serine, which is synthesized from pyruvate, helped to construct a detailed map of the organism's core anabolic routes. oup.com This type of tracer-based metabolomics is highly efficient and can be applied to a diverse range of microbes to understand their unique metabolic strategies. oup.com
Mechanistic Studies in Animal Models Utilizing 13C-Serine Tracers
The use of 13C-serine tracers in animal models has been pivotal for conducting mechanistic studies that link cellular metabolism to systemic physiology and pathology. These in vivo and ex vivo tracing experiments provide a dynamic view of metabolic fluxes that cannot be captured by static metabolite measurements alone.
One key application is in understanding the in vivo fate of one-carbon units. escholarship.org Studies using L-[3-13C]serine in mice have been designed to trace the generation and utilization of formate derived from mitochondrial serine catabolism. escholarship.org This approach helps to quantify the contribution of serine to nucleotide and protein synthesis in different tissues. However, such in vivo studies must account for the dilution of the tracer by endogenous, unlabeled serine produced from pathways like glycolysis, which can complicate the interpretation of enrichment data in target compounds. escholarship.org Despite these challenges, these methods are effective for investigating how genetic modifications or nutrient availability alters the utilization of serine for de novo synthesis of DNA and proteins in various tissues, such as the liver versus the bone marrow. escholarship.org
Furthermore, 13C-serine tracers are used to investigate metabolic reprogramming in disease models. For example, studies in mouse models of mitochondrial disease (e.g., PolgD257A mice) have used stable isotope tracing to connect progressive alterations in amino acid and lipid metabolism with disease phenotypes like peripheral neuropathy. escholarship.org By tracing the metabolism of key nutrients, researchers can identify specific metabolic pathways that are dysregulated during disease progression.
Ex vivo tissue culture models, such as those using human liver slices, also employ 13C tracers to map metabolic activity in a physiologically relevant context. diva-portal.org While these studies may use a variety of 13C-labeled substrates, the principles of tracing serine metabolism are directly applicable. This approach allows for the quantification of uptake and release rates of amino acids and the internal fluxes through pathways like the TCA cycle and gluconeogenesis, providing crucial insights into the metabolic function of human tissues that cannot be obtained from animal models alone. diva-portal.org
Table 2: Examples of Mechanistic Insights from 13C-Serine Tracing in Animal/Tissue Models
| Model System | Tracer | Biological Question | Key Mechanistic Finding | Reference |
| Mouse (in vivo) | L-[3-13C]serine | What is the in vivo metabolic fate of mitochondrial-derived one-carbon units? | Serine's 3-carbon is a major source for 1C units, contributing to nucleotide synthesis. Tracer dilution from endogenous production is a key consideration. | escholarship.org |
| PolgD257A Mouse Model | Stable Isotope Tracers | How does amino acid metabolism change during the progression of mitochondrial disease? | Progressive alterations in amino acid metabolism correlate with the development of peripheral neuropathy. | escholarship.org |
| Human Liver Tissue (ex vivo) | 13C Tracers | What are the quantitative metabolic fluxes in intact human liver tissue? | Enables quantification of net uptake/release of amino acids (e.g., glutamine, alanine) and internal pathway fluxes. | diva-portal.org |
Enzymatic Reaction Mechanisms and Regulation Probed with Dl Serine 3 13c
Substrate Specificity and Kinetic Isotope Effects of Serine-Utilizing Enzymes
Isotopically labeled serine is instrumental in defining the substrate specificity and kinetic properties of enzymes that metabolize it. The mass difference between ¹³C and the naturally more abundant ¹²C can lead to a kinetic isotope effect (KIE), where the rate of an enzymatic reaction is slightly different for the labeled substrate compared to the unlabeled one. Measuring the KIE provides valuable insights into the rate-limiting steps of an enzyme's catalytic mechanism.
Serine Hydroxymethyltransferase (SHMT) is a key enzyme that catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine (B1666218) and 5,10-methylenetetrahydrofolate. This reaction is a primary source of one-carbon units essential for the biosynthesis of purines, thymidylate, and other critical metabolites. nih.gov Mammalian cells have two major isoforms: a cytosolic (SHMT1) and a mitochondrial (SHMT2).
Using ¹³C-labeled serine, studies have determined that formate (B1220265), produced in the mitochondria from the C3 carbon of serine, is the main precursor for one-carbon units utilized in both purine (B94841) and thymidylate synthesis in the cytosol. nih.gov This highlights the critical role of SHMT2 and the compartmentation of one-carbon metabolism. The cleavage of serine by cytosolic SHMT1 does not appear to be a major source of these one-carbon groups. nih.gov
Investigations into the KIE of the SHMT reaction have been conducted to understand its contribution to isotopic fractionation in natural products. By measuring the natural ¹³C abundance at each carbon position of serine before and after partial turnover by cytosolic SHMT from pig liver, researchers calculated the KIE. The results indicated a very small secondary isotope effect, suggesting that the SHMT reaction itself does not significantly contribute to the ¹³C depletion observed in certain methyl groups found in nature. frontiersin.orgnih.gov This finding is consistent across both the C-2 and C-3 positions involved in the bond cleavage. nih.gov
Table 1: Kinetic Isotope Effect (KIE) on the Serine Hydroxymethyltransferase (SHMT) Reaction
| Carbon Position of Serine | Calculated KIE 13(VMax/Km) | Reference |
|---|---|---|
| C-3 | 0.994 ± 0.006 | frontiersin.orgnih.gov |
| C-2 | 0.995 ± 0.007 | frontiersin.orgnih.gov |
The Glycine Cleavage System (GCS) is a mitochondrial enzyme complex that represents the primary pathway for glycine catabolism in tissues like the liver. nih.gov It works in close concert with mitochondrial SHMT (SHMT2). Isotopic tracing using [2-¹³C]glycine has revealed the dynamics of this system. The GCS transfers the ¹³C-labeled C2 carbon of glycine to THF, forming labeled 5,10-methylenetetrahydrofolate. This one-carbon unit can then be transferred by mSHMT to a second molecule of glycine (either labeled or unlabeled) to synthesize serine. nih.gov This process results in the formation of [3-¹³C]serine or [2,3-¹³C]serine. nih.gov
Crucially, the activity of the GCS is regulated by the mitochondrial redox state, specifically the NAD⁺/NADH ratio. nih.gov An increased NAD⁺/NADH ratio stimulates GCS activity. nih.gov Therefore, by monitoring the rate of formation of ¹³C-labeled serine isotopomers from labeled glycine, it is possible to probe the redox state within the mitochondria. nih.gov This demonstrates how isotopic labeling with serine precursors can indirectly measure the functional state of mitochondrial metabolism.
The primary route for de novo serine biosynthesis in mammals is the phosphoglycerate dehydrogenase (PHGDH) pathway, which diverts the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) into serine production. wikipedia.orgpnas.org PHGDH catalyzes the first and rate-limiting step, the NAD⁺-dependent oxidation of 3-PG to 3-phosphohydroxypyruvate. pnas.orgjci.org Subsequent reactions are catalyzed by phosphoserine aminotransferase 1 (PSAT1) and phosphoserine phosphatase (PSPH) to yield serine. pnas.org
Stable isotope tracing with uniformly labeled [U-¹³C]glucose is a standard method to quantify the flux through this pathway. In cancer cells with high rates of serine synthesis, a significant portion of the carbon in serine and its downstream product, glycine, is derived from glucose. jci.orgnih.gov The level of ¹³C incorporation into serine is directly correlated with the expression and activity of PHGDH. nih.gov For instance, inhibiting PHGDH with small molecules or reducing its expression via knockdown markedly decreases the production of ¹³C-labeled serine and glycine from [U-¹³C]glucose, without affecting the labeling of upstream glycolytic intermediates. jci.orgcore.ac.uk
Table 2: Effect of Parkin-Mediated PHGDH Regulation on Serine Synthesis from [U-¹³C]Glucose
| Cell Line | Condition | Effect on ¹³C Incorporation into Serine/Glycine | Reference |
|---|---|---|---|
| Hs578T, H1299 | Myc-Parkin Expression (promotes PHGDH degradation) | Reduced ¹³C incorporation | jci.org |
| Hs578T, H1299 | Parkin Knockdown (stabilizes PHGDH) | Increased ¹³C incorporation | jci.org |
| Hs578T, H1299 | PHGDH Knockdown | Abolished the effect of Parkin expression/knockdown | jci.org |
Allosteric Regulation and Post-Translational Modifications Affecting Serine Flux
The flux of serine through metabolic pathways is tightly controlled by allosteric regulation and post-translational modifications of key enzymes, and isotopic tracers are vital for studying these effects. Serine itself acts as a feedback inhibitor of PHGDH and an allosteric activator of the M2 isoform of pyruvate (B1213749) kinase (PKM2). nih.govd-nb.info When serine levels are high, PKM2 is activated, promoting glycolysis. d-nb.info This regulatory loop ensures that glycolytic intermediates are channeled into anabolic pathways like serine synthesis when needed.
Post-translational modifications also play a crucial role. The tumor suppressor Parkin, an E3 ubiquitin ligase, has been shown to ubiquitinate PHGDH, targeting it for degradation. jci.org In cells where Parkin is overexpressed, PHGDH levels decrease, leading to a significant reduction in the flux from [U-¹³C]glucose to ¹³C-serine and ¹³C-glycine. jci.org Conversely, knocking down Parkin increases PHGDH levels and boosts serine synthesis flux. jci.org These findings, revealed through ¹³C tracing, connect protein stability regulation directly to metabolic output.
Isotopic Labeling as a Tool for Elucidating Novel Enzymatic Activities
A key application of stable isotope labeling is the discovery of previously unknown enzymatic functions and metabolic pathways. royalsocietypublishing.orgnih.gov By feeding cells a ¹³C-labeled substrate, researchers can trace the label's path through the metabolic network. The appearance of the ¹³C label in unexpected metabolites can point to novel enzyme activities or alternative pathways that may have been mis-annotated or are poorly understood. royalsocietypublishing.org
A compelling example comes from the study of human serine racemase, the enzyme that converts L-serine to D-serine, an important neuromodulator. unl.edu By strategically placing ¹³C labels on L-serine and performing the reaction in heavy water (D₂O), researchers used NMR to monitor the reaction. This setup not only allowed for the observation of the expected racemization and elimination reactions but also "lit up" a normally dormant reaction: the exchange of a hydrogen atom for deuterium (B1214612) on the L-serine molecule. unl.edu This discovery of a previously unseen catalytic activity was made possible by the precise tracking afforded by isotopic labeling. unl.edu
Quantitative Analysis of Enzymatic Activity through 13C Turnover Rates
Beyond qualitative pathway tracing, ¹³C-labeled substrates like DL-SERINE (3-13C) enable the quantitative analysis of enzymatic activity and the determination of absolute carbon fluxes through metabolic networks. royalsocietypublishing.org By measuring the rate at which a ¹³C-labeled substrate is converted into its products over time, one can calculate the turnover rate of an enzyme or the flux through a specific metabolic step. researchgate.netpnas.org
For example, metabolic flux analysis using ¹³C-labeled serine has been employed to investigate the impact of the oncoprotein SET on one-carbon metabolism. pnas.org Researchers used a ¹³C-serine tracing assay to measure the conversion rate of labeled serine to labeled glycine, a direct readout of SHMT2 activity. The results showed that loss of SET markedly reduced the production of serine-derived glycine, demonstrating that SET promotes SHMT2 enzymatic activity and thus serine-derived one-carbon metabolism. pnas.org This quantitative approach allows for a direct assessment of how regulatory proteins influence specific metabolic fluxes in a cellular context.
Computational Modeling and Bioinformatic Tools for Dl Serine 3 13c Data Interpretation
Algorithms for Isotopic Distribution Analysis (e.g., Cumomer Models)
The foundation of 13C metabolic flux analysis (13C-MFA) lies in the accurate interpretation of mass isotopomer distributions (MIDs) in metabolites downstream of the labeled tracer. An isotopomer is a molecule with a specific number and position of isotopic labels. Tracing the incorporation of the 13C label from DL-SERINE (3-13C) into other metabolites provides a detailed snapshot of metabolic pathway activity.
Several algorithmic frameworks have been developed to model and interpret these MIDs. Among the most prominent are:
Cumomer Models: Cumomers, or cumulative isotopomers, represent the MIDs of metabolites in a way that simplifies the mathematical modeling of isotopic labeling in complex metabolic networks. This framework results in a set of linear equations, which are computationally more tractable than the non-linear equations that arise from direct isotopomer balancing.
Elementary Metabolite Units (EMU): The EMU concept provides a systematic method for identifying the minimal set of atom mappings and isotopomer balances required to simulate the labeling pattern of a target metabolite. This approach significantly reduces the size and complexity of the computational model, making flux analysis more efficient, especially for large-scale metabolic networks. mit.edufz-juelich.de
Isotopomer Models: These models directly describe the balance of each isotopomer for every metabolite in the network. While comprehensive, this approach can be computationally intensive due to the large number of potential isotopomers and the resulting non-linear equations.
These algorithms are fundamental for correcting for the natural abundance of 13C and for tracing the path of the labeled carbon from DL-SERINE (3-13C) as it is incorporated into other molecules, providing a quantitative measure of metabolic fluxes.
Software Platforms for 13C-MFA and Flux Estimation
A variety of software platforms have been developed to implement the algorithms for 13C-MFA and to provide user-friendly interfaces for researchers. These platforms automate the process of model construction, data input, flux calculation, and statistical analysis.
| Software Platform | Key Features | Primary Application |
| 13CFLUX2 | High-performance suite for steady-state 13C-MFA. Supports cumomer and EMU-based simulations. nih.gov13cflux.net | Quantitative determination of in vivo metabolic reaction rates in microorganisms and complex cells. nih.gov |
| INCA | Capable of both steady-state and isotopically non-stationary MFA. nih.gov | Applicable to a wide range of biological systems, including those with slow labeling dynamics like mammalian cell cultures. nih.gov |
| METRAN | Based on the EMU framework for 13C-MFA, tracer experiment design, and statistical analysis. mit.edu | Academic research and educational purposes for metabolic flux analysis. mit.edu |
| OpenFlux | An open-source software for modeling and simulation of 13C-based metabolic flux analysis. | Academic and research use in metabolic engineering and systems biology. |
| FiatFlux | A software package for 13C-MFA that aids in the design and analysis of labeling experiments. | Estimation of metabolic fluxes in central carbon metabolism. |
These software tools are indispensable for translating the raw data from DL-SERINE (3-13C) tracer experiments into meaningful biological insights about the metabolic state of a system.
Integration of Flux Data with Gene Expression and Proteomic Data
Metabolic fluxes, as determined by tracers like DL-SERINE (3-13C), represent the functional output of a cell's metabolic network. To gain a more holistic understanding of cellular regulation, it is crucial to integrate this flux data with other 'omics' datasets, such as transcriptomics (gene expression) and proteomics (protein abundance).
This multi-omics integration allows researchers to:
Correlate gene expression with metabolic activity: By comparing flux maps with transcriptomic data, scientists can identify which genes are upregulated or downregulated in concert with changes in specific metabolic pathways.
Understand post-transcriptional regulation: Discrepancies between gene expression levels and metabolic fluxes can point to regulation occurring at the protein level, such as allosteric regulation or post-translational modifications.
Build more accurate predictive models: Integrating multiple layers of biological data can lead to the development of more comprehensive and predictive models of cellular metabolism. frontiersin.org
Approaches such as Linear Bound Flux Balance Analysis (LBFBA) utilize transcriptomic or proteomic data to constrain the allowable flux ranges in a metabolic model, thereby refining the predictions of metabolic behavior. nih.gov Genome-Scale Metabolic Models (GSMMs) are often used as the scaffold for such integrations, providing a framework to connect genetic information with metabolic function. uva.es
Machine Learning Approaches for Predicting Metabolic Phenotypes from Isotopic Signatures
The complexity of isotopic labeling patterns has spurred the development of machine learning approaches to more rapidly and accurately predict metabolic fluxes. These methods can learn the intricate relationships between isotopic signatures and the underlying metabolic state.
A notable example is the ML-Flux framework, a machine learning approach designed to decipher complex isotope labeling patterns. nih.govnih.govbiorxiv.orgbiorxiv.org Key features of such approaches include:
Training on simulated data: Neural networks are trained on large datasets of simulated isotope pattern-flux pairs from various metabolic models and tracer experiments. nih.govnih.govbiorxiv.org
Imputation of missing data: Machine learning models can be trained to impute missing isotope patterns, which is valuable when experimental data is incomplete. nih.govnih.govbiorxiv.org
Increased speed and accuracy: Once trained, these models can predict metabolic fluxes from experimental data orders of magnitude faster and often with higher accuracy than traditional iterative methods. nih.govnih.govbiorxiv.org
These innovative approaches hold the promise of democratizing metabolic flux analysis by making it more accessible and computationally efficient. nih.gov
Development of Compartmented Metabolic Models for Tracer Data Analysis
In eukaryotic cells, metabolic pathways are often distributed across different subcellular compartments, such as the cytosol, mitochondria, and plastids. To accurately model metabolism, it is essential to account for this spatial organization. Compartmented metabolic models explicitly define the location of metabolites and reactions, allowing for the analysis of fluxes within and between different organelles.
When using DL-SERINE (3-13C) as a tracer, a compartmented model can distinguish, for example, between cytosolic and mitochondrial serine metabolism, which can have distinct roles in cellular physiology. The development of these models requires:
Detailed knowledge of enzyme localization: Information from databases and experimental studies is used to assign reactions to their correct subcellular compartments.
Modeling of transport processes: The model must include transporters that mediate the movement of metabolites across organellar membranes.
Advanced analytical techniques: Measuring the isotopic labeling of metabolites in different subcellular fractions can provide the data needed to resolve compartmentalized fluxes.
By incorporating subcellular organization, these models provide a more realistic and detailed picture of cellular metabolism, which is crucial for understanding the complex interplay between different metabolic pathways in distinct cellular locations. oup.com
Q & A
Advanced Question
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks in molecular salts (e.g., with oxalic acid) to study polymorphism and hydration states .
- Vibrational Spectroscopy : Use Fourier-transform infrared (FTIR) to identify H-bond enthalpies via frequency shifts in O-H and N-H stretches .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and humidity-dependent phase transitions between hydrated and anhydrous forms .
How can isotopic labeling with DL-SERINE (3-13C) be integrated into dynamic metabolic flux analysis?
Advanced Question
- Pulse-Chase Experiments : Introduce DL-SERINE (3-13C) at specific time points and model flux rates using isotopomer distributions measured via LC-MS .
- Compartmental Modeling : Differentiate cytosolic vs. mitochondrial serine pools by coupling 13C labeling data with subcellular fractionation .
- Statistical Validation : Use Monte Carlo simulations to account for measurement uncertainties in flux estimations .
What strategies ensure reproducibility in synthesizing DL-SERINE (3-13C) derivatives for structural studies?
Advanced Question
- Crystallization Protocols : Standardize solvent systems (e.g., aqueous ethanol) and crystallization methods (slow evaporation vs. slurry) to control polymorph formation .
- Cross-Validation : Compare powder X-ray diffraction (PXRD) patterns with single-crystal data to confirm phase purity .
- Documentation : Adhere to lab report guidelines, detailing synthesis conditions, spectral data, and error margins to enable replication .
How do solubility properties of DL-SERINE (3-13C) influence its application in biological assays?
Basic Question
DL-SERINE (3-13C) is water-soluble but insoluble in nonpolar solvents (e.g., ether). For in vitro studies:
- Buffer Compatibility : Use phosphate-buffered saline (pH 7.4) to maintain solubility in cell culture media .
- Dosing Considerations : Pre-dissolve in water and filter-sterilize (0.22 µm) to avoid particulate interference in high-throughput screens .
What computational approaches support the integration of DL-SERINE (3-13C) data into metabolic network models?
Advanced Question
- Isotopomer Spectral Analysis (ISA) : Fit 13C labeling data to metabolic models using software like INCA or OpenFLUX .
- Machine Learning : Train classifiers on metabolomic datasets to predict serine’s role in disease-associated pathways (e.g., rheumatoid arthritis) .
- Data Curation : Use repositories like MetaboLights to share raw spectra and modeling scripts, ensuring transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
